molecular formula C9H17N B14381401 (1E)-N-(2-Methylpropyl)pent-4-en-1-imine CAS No. 88019-88-9

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine

Cat. No.: B14381401
CAS No.: 88019-88-9
M. Wt: 139.24 g/mol
InChI Key: SBKNCKPVWIWVGJ-UHFFFAOYSA-N
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Description

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pent-4-en-1-imine backbone with a 2-methylpropyl substituent. Imines are often used as intermediates in organic synthesis and can be found in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-Methylpropyl)pent-4-en-1-imine can be achieved through the condensation of an aldehyde or ketone with a primary amine. In this case, pent-4-en-1-aldehyde can be reacted with 2-methylpropylamine under acidic or basic conditions to form the imine. The reaction typically involves the removal of water to drive the equilibrium towards the formation of the imine.

Industrial Production Methods

Industrial production of imines often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous removal of water using azeotropic distillation or other techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imines or amines depending on the nucleophile used.

Scientific Research Applications

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine can be used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed imine formation and hydrolysis.

    Medicine: Investigation of its potential as a pharmacophore in drug design.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-(2-Methylpropyl)pent-4-en-1-imine involves its reactivity as an imine. The carbon-nitrogen double bond can participate in various chemical reactions, and the compound can act as an electrophile in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-(2-Methylpropyl)but-2-en-1-imine: Similar structure with a shorter carbon chain.

    (1E)-N-(2-Methylpropyl)hex-4-en-1-imine: Similar structure with a longer carbon chain.

    (1E)-N-(2-Methylpropyl)pent-4-en-2-imine: Similar structure with the imine group at a different position.

Uniqueness

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine is unique due to its specific carbon chain length and the position of the imine group

Properties

CAS No.

88019-88-9

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-(2-methylpropyl)pent-4-en-1-imine

InChI

InChI=1S/C9H17N/c1-4-5-6-7-10-8-9(2)3/h4,7,9H,1,5-6,8H2,2-3H3

InChI Key

SBKNCKPVWIWVGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=CCCC=C

Origin of Product

United States

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